molecular formula C15H13FN2O B3837142 4-fluoro-N'-[(1E)-1-phenylethylidene]benzohydrazide

4-fluoro-N'-[(1E)-1-phenylethylidene]benzohydrazide

Cat. No.: B3837142
M. Wt: 256.27 g/mol
InChI Key: VTVFVDJSEJPGBQ-GZTJUZNOSA-N
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Description

4-Fluoro-N’-[(1E)-1-phenylethylidene]benzohydrazide is a chemical compound with the molecular formula C15H13FN2O. It is a derivative of benzohydrazide, characterized by the presence of a fluoro group and a phenylethylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-N’-[(1E)-1-phenylethylidene]benzohydrazide can be synthesized through the condensation reaction of 4-fluorobenzohydrazide with 1-phenylethylidene. The reaction is typically catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions involve refluxing the mixture for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for 4-fluoro-N’-[(1E)-1-phenylethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N’-[(1E)-1-phenylethylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzaldehydes, while reduction could produce fluoro-substituted benzylamines.

Scientific Research Applications

4-Fluoro-N’-[(1E)-1-phenylethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances its binding affinity to these targets, potentially leading to inhibition or activation of specific pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation, thereby exerting cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide
  • 4-Fluoro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
  • 4-Fluoro-N’-[(1E)-1-(pyridin-2-ylmethylene)benzohydrazide

Uniqueness

4-Fluoro-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to its specific structural features, such as the fluoro group and the phenylethylidene moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-fluoro-N-[(E)-1-phenylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-11(12-5-3-2-4-6-12)17-18-15(19)13-7-9-14(16)10-8-13/h2-10H,1H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVFVDJSEJPGBQ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N'-[(1E)-1-phenylethylidene]benzohydrazide

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